3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester
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Overview
Description
3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester is a synthetic organic compound known for its unique chemical structure and properties. It features a trifluoroacetylamino group, an azetidine ring, and a tert-butyl ester, making it a valuable compound in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Trifluoroacetylamino Group: This step involves the reaction of the azetidine derivative with trifluoroacetic anhydride under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetylamino group.
Scientific Research Applications
3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetylamino group and azetidine ring play crucial roles in its binding affinity and reactivity with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid methyl ester
- 3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid ethyl ester
Uniqueness
The tert-butyl ester group in 3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester provides unique steric hindrance and stability compared to its methyl and ethyl ester counterparts. This makes it particularly valuable in applications requiring enhanced stability and specific reactivity.
Properties
Molecular Formula |
C12H19F3N2O3 |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
tert-butyl 3-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-8(7-17)4-5-16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18) |
InChI Key |
ABKSKKXROLZJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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